4-(4-Ethyl-2,6-diiodophenoxy)-2-iodophenol
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Overview
Description
Preparation Methods
The synthesis of 4-(4-Ethyl-2,6-diiodophenoxy)-2-iodophenol involves various organic synthesis techniques. The specific synthetic routes and reaction conditions are typically proprietary to the manufacturers. it is known that the compound is developed using advanced organic synthesis and analytical techniques . Industrial production methods are not explicitly detailed in the available literature, but they likely involve large-scale organic synthesis processes.
Chemical Reactions Analysis
4-(4-Ethyl-2,6-diiodophenoxy)-2-iodophenol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(4-Ethyl-2,6-diiodophenoxy)-2-iodophenol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Employed in studies related to thyroid hormone analogs and their biological effects.
Industry: Applied in the production of pharmaceuticals, especially those related to thyroid hormone treatments.
Mechanism of Action
The mechanism of action of 4-(4-Ethyl-2,6-diiodophenoxy)-2-iodophenol is closely related to its role as an impurity in Levothyroxine formulations. It is used to monitor and control impurity levels, ensuring the stability and efficacy of the final pharmaceutical product . The molecular targets and pathways involved are primarily those associated with thyroid hormone activity and metabolism.
Comparison with Similar Compounds
4-(4-Ethyl-2,6-diiodophenoxy)-2-iodophenol is unique due to its specific structure and its role in Levothyroxine formulations. Similar compounds include other iodinated phenols and thyroid hormone analogs. These compounds share similar chemical properties but differ in their specific applications and biological activities.
Similar Compounds
Properties
CAS No. |
176258-87-0 |
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Molecular Formula |
C14H11I3O2 |
Molecular Weight |
591.95 g/mol |
IUPAC Name |
4-(4-ethyl-2,6-diiodophenoxy)-2-iodophenol |
InChI |
InChI=1S/C14H11I3O2/c1-2-8-5-11(16)14(12(17)6-8)19-9-3-4-13(18)10(15)7-9/h3-7,18H,2H2,1H3 |
InChI Key |
DTFKONLZGQPVIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)O)I)I |
Origin of Product |
United States |
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